3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Description
3-Hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hexyl chain at position 3, a methyl group at position 4, and a 7-ethoxy linker bearing a 3-methoxyphenyl-2-oxo moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C25H28O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H28O5/c1-4-5-6-7-11-22-17(2)21-13-12-20(15-24(21)30-25(22)27)29-16-23(26)18-9-8-10-19(14-18)28-3/h8-10,12-15H,4-7,11,16H2,1-3H3 |
InChI Key |
VCAQLIKFPHQPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromen-2-one Core: This is usually achieved through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Hexyl Chain: This step involves the alkylation of the chromen-2-one core with a hexyl halide under basic conditions.
Attachment of the Methoxyphenyl Group: This is typically done through an etherification reaction using a methoxyphenol derivative and an appropriate leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The hexyl chain and methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis through the activation of specific pathways associated with cell death .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in several studies. Coumarins are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing chronic diseases linked to oxidative damage, including cancer and cardiovascular diseases .
Antimicrobial Effects
The compound has shown promising results in antimicrobial assays. Its efficacy against various bacterial and fungal strains positions it as a potential candidate for developing new antimicrobial agents . The structure of the compound allows for interactions with microbial enzymes, inhibiting their growth.
Pesticidal Activity
Coumarin derivatives have been explored for their pesticidal properties. The compound's structure suggests potential use as a natural pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that it can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Plant Growth Regulation
Research has also investigated the role of coumarins in plant growth regulation. The application of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been linked to enhanced growth rates and improved resistance to environmental stressors in certain plant species .
Photovoltaic Materials
Recent studies have explored the use of coumarin derivatives in organic photovoltaic devices due to their favorable electronic properties. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells .
Coatings and Polymers
The incorporation of this compound into polymer matrices has been studied for developing coatings with enhanced durability and resistance to UV radiation. Its photostability is beneficial in prolonging the lifespan of coatings used in various applications, including automotive and construction materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
The following analysis compares 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Biological Activity
3-Hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (CAS No. 670245-78-0) is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
- Molecular Formula : C25H28O5
- Molar Mass : 408.49 g/mol
- Structural Characteristics : The compound features a chromenone backbone substituted with a hexyl group and a methoxyphenyl moiety, contributing to its unique biological profile.
Anticancer Properties
Research indicates that chromenones exhibit significant anticancer activity. A study demonstrated that derivatives similar to 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This action may be attributed to its ability to suppress NF-kB activation, a key regulator in inflammatory responses .
Antioxidant Activity
Antioxidant properties have also been reported for this compound, which is crucial in combating oxidative stress-related diseases. The ability to scavenge free radicals and enhance endogenous antioxidant defenses has been observed, suggesting potential applications in neurodegenerative diseases where oxidative stress plays a significant role .
Case Studies and Research Findings
Future Directions
Further research is warranted to explore the full therapeutic potential of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one. Key areas include:
- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
- Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its biological activities.
- Formulation Development : To assess the compound's stability and bioavailability for potential pharmaceutical applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
